Bienvenue dans la boutique en ligne BenchChem!

ACY-775

HDAC6 Selectivity Isoform Profiling

ACY-775 is a brain-penetrant, highly selective HDAC6 inhibitor (IC50 7.5 nM, 60-1500-fold selectivity over class I HDACs). Unlike tubastatin A, it achieves brain/plasma ratio >1.0 after systemic dosing, enabling robust CNS target engagement. Validated in behavioral assays, neuroprotection in CMT2 models, and mitochondrial axonal transport studies. It avoids confounding histone acetylation changes, ensuring clean pathway dissection. Ideal for researchers requiring a specific, in vivo-capable HDAC6 chemical probe.

Molecular Formula C17H19FN4O2
Molecular Weight 330.36 g/mol
Cat. No. B605172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACY-775
SynonymsACY-775;  ACY 775;  ACY775.
Molecular FormulaC17H19FN4O2
Molecular Weight330.36 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC(=CC=C2)F)NC3=NC=C(C=N3)C(=O)NO
InChIInChI=1S/C17H19FN4O2/c18-14-6-4-5-13(9-14)17(7-2-1-3-8-17)21-16-19-10-12(11-20-16)15(23)22-24/h4-6,9-11,24H,1-3,7-8H2,(H,22,23)(H,19,20,21)
InChIKeyIYBURCQQEUNLDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ACY-775: A Brain-Penetrant HDAC6-Selective Inhibitor for CNS Research Applications


ACY-775 is a pyrimidine hydroxyl amide small-molecule inhibitor that potently and selectively targets histone deacetylase 6 (HDAC6) with an IC50 of 7.5 nM . It exhibits a selectivity window of 60- to 1500-fold over class I HDACs (HDAC1-3) [1]. Engineered for improved brain bioavailability upon systemic administration, ACY-775 serves as a validated chemical probe for in vivo pharmacological studies of HDAC6 in the central nervous system [2].

Why Broad-Spectrum HDAC Inhibitors and Early HDAC6 Probes Cannot Replace ACY-775


Generic substitution with non-selective HDAC inhibitors such as SAHA (vorinostat) or MS-275 is scientifically invalid for CNS-targeted HDAC6 studies due to their potent inhibition of class I HDACs, which introduces confounding histone acetylation effects and toxicity liabilities [1]. Conversely, earlier-generation HDAC6-selective probes like tubastatin A, while possessing comparable in vitro potency against HDAC6, exhibit significantly limited brain bioavailability, rendering them ineffective for central target engagement following systemic administration [2]. The ACY-775 scaffold was specifically optimized to overcome this brain penetration deficit while maintaining high isoform selectivity.

Quantitative Evidence for ACY-775 Differentiation vs. Comparators


Selectivity Profile: ACY-775 vs. Pan-HDAC Inhibitor SAHA (Vorinostat)

ACY-775 demonstrates markedly improved HDAC6 isoform selectivity compared to the pan-HDAC inhibitor SAHA (vorinostat). While ACY-775 exhibits an IC50 of 7.5 nM against HDAC6 with 60- to 1500-fold selectivity over class I HDACs, SAHA potently inhibits class I HDACs including HDAC1 (IC50 ~30 nM) and HDAC2 (IC50 ~80 nM) with minimal selectivity, causing widespread histone hyperacetylation that confounds interpretation of HDAC6-specific pharmacology [1][2].

HDAC6 Selectivity Isoform Profiling Chemical Probe

Brain Bioavailability: ACY-775 vs. Tubastatin A

ACY-775 demonstrates superior brain exposure compared to tubastatin A, a reference HDAC6 inhibitor with similar in vitro potency (HDAC6 IC50: tubastatin A ~15 nM; ACY-775 = 7.5 nM) [1]. Following a 5 mg/kg intraperitoneal dose, the brain-to-plasma concentration ratio for ACY-775 exceeded 1.0 at 1 hour post-administration, whereas tubastatin A exhibited a ratio significantly below 0.5, indicating limited CNS distribution [2]. This pharmacokinetic advantage translates to functional target engagement: ACY-775 (50 mg/kg) induces dramatic increases in K40 acetylated α-tubulin in mouse whole-brain lysates at 30 min, 1 h, and 4 h time-points, while equivalent doses of tubastatin A fail to produce detectable α-tubulin hyperacetylation in brain tissue [3].

Brain Penetration CNS Bioavailability Target Engagement Pharmacokinetics

Behavioral Efficacy: ACY-775 vs. Tubastatin A in Exploratory and Anxiety Assays

The brain bioavailability advantage of ACY-775 translates directly into functional behavioral outcomes not observed with tubastatin A. In the open-field test, acute systemic administration of ACY-775 at 50 mg/kg significantly increased exploratory behavior (beam breaks accumulated over 2 h post-treatment), whereas tubastatin A at 10 mg/kg produced no effect [1]. In the marble-burying test of anxiety-like behavior, ACY-775 at 50 mg/kg reduced the number of marbles buried (P<0.01 vs vehicle, n=10-18 per condition), an anxiolytic-like effect [2]. Furthermore, repeated administration of ACY-775 (50 mg/kg at 24 h, 4 h, and 30 min prior to testing) produces anti-immobility effects in the tail suspension test comparable to the reference antidepressant citalopram [3].

Anxiolytic Exploratory Behavior In Vivo Pharmacology Behavioral Neuroscience

HDAC6 Target Engagement Efficiency: ACY-775 vs. Ricolinostat (ACY-1215)

In a heterologous-blocking in vitro autoradiography assay using baboon cerebellum tissue and the HDAC6 PET radiotracer [18F]EKZ-001, ACY-775 demonstrated 77±8% blocking efficiency, significantly higher than the 42±7% observed for ricolinostat (ACY-1215) under identical conditions [1]. This assay measures the ability of unlabeled compounds to compete with the radiotracer for HDAC6 binding sites in native tissue, providing a direct readout of target engagement capacity that is more physiologically relevant than isolated enzyme IC50 values. In an in vivo PET occupancy study, a dose of ACY-775 produced 58.9% blockade of [18F]Bavarostat binding, with regional baseline BPND values ranging from 2.2 (nucleus accumbens) to 0.1 (cerebellar structures) [2].

Target Engagement Autoradiography HDAC6 Occupancy PET Imaging

Mechanistic Specificity: ACY-775 Does Not Alter Histone Acetylation

Despite its potent HDAC6 inhibition, ACY-775 does not alter histone acetylation levels in brain tissue. This is a critical differentiation from broad-spectrum HDAC inhibitors such as SAHA and MS-275, which induce widespread histone H3 and H4 hyperacetylation [1]. In vehicle-treated cells, histone H3 is clearly acetylated; treatment with ACY-775 does not further increase this acetylation, whereas α-tubulin (the primary HDAC6 substrate) shifts from predominantly deacetylated to highly acetylated [2]. This substrate specificity is consistent with the cytoplasmic localization of HDAC6 and the nuclear localization of class I HDACs targeted by SAHA/MS-275.

Mechanism of Action Histone Acetylation α-Tubulin Target Deconvolution

Neuropathy Model Efficacy: ACY-775 Improves Motor and Sensory Nerve Conduction in CMT2 Mouse Model

In a mutant HSPB1-induced Charcot-Marie-Tooth disease type 2 (CMT2) mouse model, treatment with ACY-775 improved both motor and sensory nerve conduction and increased innervation of neuromuscular junctions in the gastrocnemius muscle [1]. These effects were observed alongside two other HDAC6 inhibitors (ACY-738 and ACY-1215) in the same study, demonstrating class-level efficacy in axonal neuropathy models [2]. Additionally, ACY-775 restored mitochondrial axonal transport defects in dorsal root ganglion neurons cultured from the CMT2 mouse model .

Charcot-Marie-Tooth Peripheral Neuropathy Axonal Transport Neuromuscular Junction

Optimal Research Applications for ACY-775 Based on Quantitative Differentiation


In Vivo CNS Target Engagement Studies Requiring Systemic HDAC6 Inhibition

ACY-775 is the appropriate selection for experiments where brain HDAC6 must be inhibited following systemic (intraperitoneal) administration. Its brain/plasma ratio >1.0 at 1 h post 5 mg/kg dosing [1] and demonstrated induction of α-tubulin hyperacetylation in whole-brain lysates at multiple time-points [2] make it suitable for assessing central pharmacodynamic responses. Tubastatin A should not be used for this application due to inadequate brain exposure.

Behavioral Neuroscience Studies Investigating HDAC6 in Mood and Anxiety Regulation

ACY-775 is validated for behavioral assays including tail suspension test (antidepressant-like activity), marble-burying test (anxiolytic-like activity), and open-field exploration [1][2]. Its effects are abrogated in neural-specific HDAC6 knockout mice, confirming target specificity [3]. For researchers seeking to attribute behavioral outcomes specifically to central HDAC6 inhibition rather than peripheral effects or class I HDAC modulation, ACY-775 is the indicated tool compound.

Mechanistic Studies Distinguishing HDAC6-Mediated α-Tubulin Deacetylation from Histone Modification

ACY-775 enables clean dissection of HDAC6-dependent pathways without confounding histone acetylation changes [1]. This is critical for studies investigating cytoskeletal dynamics, axonal transport, and protein trafficking where α-tubulin acetylation status is the primary endpoint. SAHA and MS-275 are contraindicated for this application due to their potent class I HDAC inhibition and associated histone hyperacetylation.

Peripheral Neuropathy and Axonal Degeneration Models

ACY-775 is effective in the mutant HSPB1-induced CMT2 mouse model, improving motor and sensory nerve conduction and increasing neuromuscular junction innervation [1][2]. It also restores mitochondrial axonal transport defects in DRG neurons from this model [3]. This application extends beyond CNS-focused studies to include inherited peripheral neuropathies where HDAC6 inhibition has demonstrated preclinical efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for ACY-775

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.